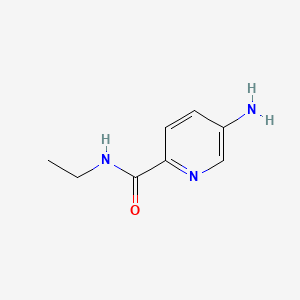

5-Amino-N-ethylpyridine-2-carboxamide

Description

5-Amino-N-ethylpyridine-2-carboxamide is a pyridine-based carboxamide derivative with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.20 g/mol . Its structure features a pyridine ring substituted with an amino group at the 5-position and an ethyl-substituted carboxamide group at the 2-position. The compound is cataloged under CAS 1536219-93-8 and MDL MFCD24083028, with a purity of 95% .

Properties

IUPAC Name |

5-amino-N-ethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWLQMVAVWGBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-ethylpyridine-2-carboxamide typically involves the reaction of 5-amino-2-chloropyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

5-amino-2-chloropyridine+ethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-ethylpyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-Amino-N-ethylpyridine-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-N-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Molecular Weight Trends : Increasing the alkyl chain length from methyl (C₁) to ethyl (C₂) to propyl (C₃) results in incremental molecular weight gains of ~14 g/mol per CH₂ group. The N-propyl and N-isopropyl analogs share the same molecular formula (C₉H₁₃N₃O) but differ in branching, highlighting isomerism .

N-ethyl: Balances moderate lipophilicity and steric effects, making it a common intermediate in drug design. N-propyl/N-isopropyl: Longer or branched chains may enhance lipid membrane permeability but could introduce steric hindrance in binding interactions .

Broader Context of Pyridinecarboxamide Derivatives

Beyond alkyl-substituted analogs, pyridinecarboxamides exhibit diverse functionalization. For example:

- 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide () incorporates a cyclic amine (pyrrolidinyl) at the 5-position, which may confer rigidity or altered hydrogen-bonding capacity compared to the amino group in the target compound .

Biological Activity

5-Amino-N-ethylpyridine-2-carboxamide, a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis of this compound

The synthesis of 5-amino derivatives of pyridine typically involves the alkylation of pyridine-2-carboxaldehyde followed by amination. The compound can be synthesized through the following general reaction scheme:

- Starting Material : Pyridine-2-carboxaldehyde.

- Reagents : Ethylamine and appropriate catalysts.

- Reaction Conditions : Typically conducted under reflux conditions in a suitable solvent like ethanol.

This method allows for the introduction of the ethyl group at the nitrogen position, resulting in this compound.

Antitumor Activity

Research indicates that 5-amino derivatives of pyridine exhibit significant antitumor properties. A study evaluated several derivatives, including this compound, against various cancer cell lines. The findings suggested that this compound could inhibit cell proliferation effectively in vitro.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.6 |

| NCI-H460 (Lung Cancer) | 12.4 | |

| SF-268 (CNS Cancer) | 18.9 |

These results indicate that this compound has a promising profile as an antitumor agent, particularly against breast and lung cancer cells.

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cancer cell proliferation, such as ribonucleotide reductase and topoisomerases. These enzymes are crucial for DNA synthesis and repair, making them attractive targets for anticancer therapies.

Case Studies

- In Vivo Studies : In a study involving L1210 leukemia-bearing mice, administration of this compound resulted in a significant prolongation of survival rates compared to control groups. The optimal dosing regimen was determined to be twice daily for six consecutive days at a dosage of 80 mg/kg.

- Comparative Analysis : A comparative study with other pyridine derivatives indicated that while many exhibited cytotoxic effects, this compound showed superior efficacy against specific cancer types, particularly when combined with other therapeutic agents.

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications beyond oncology. Its anti-inflammatory properties have been explored, with preliminary studies indicating that it may reduce pro-inflammatory cytokine levels in various models, suggesting its utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.